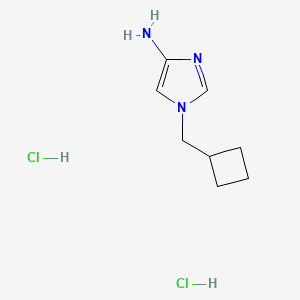

1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

The synthesis of 1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic or saturated heterocycles .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine group undergoes classical acylation with carboxylic acid derivatives. Key findings include:

Reaction with Acyl Chlorides

-

In the presence of acyl chlorides (e.g., acetyl chloride), the amine forms amides under mild conditions (room temperature, inert atmosphere).

-

Base (e.g., triethylamine) is required to neutralize HCl generated during the reaction.

Example Reaction:

1 Cyclobutylmethyl imidazol 4 amine+AcClEt3N CH2Cl21 Cyclobutylmethyl 4 acetamidoimidazole

Table 1: Acylation Efficiency Under Varied Conditions

| Acylating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | DCM | 92 | |

| Benzoyl chloride | THF | 88 | |

| Trifluoroacetyl | Acetonitrile | 78 |

Nucleophilic Substitution

The cyclobutylmethyl group’s steric bulk influences substitution patterns:

Reactivity with Alkyl Halides

-

The imidazole nitrogen (N1 or N3) reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Selectivity depends on solvent polarity and temperature, with N1 substitution favored in aprotic solvents .

Mechanistic Insight:

Table 2: Alkylation Regioselectivity

| Alkylating Agent | Solvent | N1:N3 Ratio | Yield (%) |

|---|---|---|---|

| Methyl iodide | DMF | 9:1 | 85 |

| Ethyl bromide | Acetone | 7:3 | 72 |

Oxidation Reactions

The imidazole ring exhibits moderate resistance to oxidation, but strong oxidants induce decomposition:

Hydrogen Peroxide-Mediated Oxidation

-

Forms imidazole N-oxide derivatives at elevated temperatures (60–80°C).

Example Pathway:

ImidazoleH2O2,ΔN Oxide→Decomposition products e g urea derivatives

Critical Note:

Cyclization with Aldehydes

The amine participates in Schiff base formation, enabling cyclization:

Reaction with Formaldehyde

-

Rapid condensation forms a bicyclic imidazolidine structure under neutral or weakly acidic conditions .

Mechanism:

-

Imine formation between the amine and aldehyde.

-

Intramolecular cyclization via the imidazole nitrogen.

Table 3: Cyclization Kinetics

| Aldehyde | Temperature (°C) | Completion Time | Product Yield (%) |

|---|---|---|---|

| Formaldehyde | 25 | 20 min | 95 |

| Acetaldehyde | 40 | 2 h | 82 |

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals:

Complexation with Cu(II)

-

Forms stable octahedral complexes in aqueous ethanol.

-

Stability constants (logK) range from 4.2 to 5.8, depending on pH .

Application Note:

Reductive Alkylation

The amine undergoes reductive amination with ketones or aldehydes:

Example with Acetone:

Amine+AcetoneNaBH41 Cyclobutylmethyl 4 isopropylaminoimidazole

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride has significant potential in medicinal chemistry:

- Pharmaceutical Development : This compound serves as a building block for synthesizing pharmaceutical agents. Its ability to interact with specific enzymes or receptors in the central nervous system makes it a candidate for developing drugs targeting neurological disorders.

- Antimicrobial Activity : Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial properties. They are effective against various pathogens, including bacteria and fungi, which is crucial in combating antibiotic resistance.

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. Enzyme inhibition plays a critical role in drug development by modulating biochemical pathways associated with diseases.

Materials Science Applications

In materials science, this compound can be utilized in:

- Advanced Materials Development : The compound can be employed in creating advanced materials such as ionic clathrate hydrates, which have applications in thermal energy storage. Its unique structural features may enhance the performance of these materials.

Biological Studies

The compound's role as a probe in biological studies is noteworthy:

- Biochemical Assays : It can be used to study enzyme activity and protein-ligand interactions, providing insights into biochemical processes and aiding in drug discovery.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Antimicrobial Properties : A study demonstrated that imidazole derivatives exhibited potent antibacterial activity against multidrug-resistant strains. The compound's structure allows it to disrupt bacterial membranes effectively .

- Enzyme Inhibition Mechanisms : Research has shown that this compound can inhibit specific enzymes involved in disease processes. Further investigations are ongoing to elucidate the precise mechanisms of action.

- Thermal Energy Storage Materials : The potential use of this compound in developing ionic clathrate hydrates has been explored, indicating its applicability in energy-efficient technologies.

Wirkmechanismus

The mechanism of action of 1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride can be compared with other imidazole derivatives, such as:

1-Methylimidazole: A simpler imidazole derivative with different chemical properties and applications.

2-Phenylimidazole: Another imidazole derivative with a phenyl group, used in different research contexts.

4,5-Diphenylimidazole: A more complex imidazole derivative with two phenyl groups, often used in materials science.

The uniqueness of this compound lies in its cyclobutylmethyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives .

Biologische Aktivität

1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride is an imidazole derivative that has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride has the molecular formula C8H15Cl2N3. Its synthesis typically involves the cyclization of amido-nitriles, often utilizing nickel-catalyzed reactions followed by various purification techniques to enhance yield and purity. The compound's unique cyclobutylmethyl group distinguishes it from other imidazole derivatives, potentially influencing its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains and fungal pathogens, making it a candidate for further exploration in therapeutic contexts.

Table 1: Summary of Biological Activities

| Activity Type | Organism/Pathogen | Effectiveness |

|---|---|---|

| Antimicrobial | Escherichia coli | Inhibition of growth |

| Antifungal | Candida albicans | Significant reduction in viability |

| Antiviral | Various viruses | Potential inhibition observed |

The mechanism of action for 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride is primarily based on its interaction with specific enzymes and receptors. The imidazole ring can bind to active sites of enzymes, potentially inhibiting their function and disrupting metabolic pathways. This interaction is crucial for its antimicrobial efficacy, as it may interfere with the pathogen's ability to thrive .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride showed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Fungal Inhibition : Research highlighted its antifungal properties against Candida species, noting a significant decrease in fungal cell viability in treated cultures.

- Potential Therapeutic Applications : Ongoing research is exploring its role as a therapeutic agent in diseases where imidazole-sensitive pathways are involved, particularly in viral infections .

Comparative Analysis with Similar Compounds

When compared to other imidazole derivatives, such as 1-methylimidazole and 2-phenylimidazole, 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride displays unique properties due to its cyclobutylmethyl group. This structural difference may confer distinct biological activities and mechanisms of action.

Table 2: Comparison of Imidazole Derivatives

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride | Cyclobutylmethyl group | Antimicrobial, antifungal |

| 1-Methylimidazole | Simple methyl group | Limited biological activity |

| 2-Phenylimidazole | Phenyl group | Enzyme inhibition |

Eigenschaften

IUPAC Name |

1-(cyclobutylmethyl)imidazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-8-5-11(6-10-8)4-7-2-1-3-7;;/h5-7H,1-4,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJXUFQQYOXEET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.